molecular formula C13H11F3N4OS B6567928 N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}-3-(trifluoromethyl)benzamide CAS No. 946300-35-2

N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}-3-(trifluoromethyl)benzamide

Cat. No.: B6567928
CAS No.: 946300-35-2
M. Wt: 328.32 g/mol
InChI Key: HPBXGNUPWCRKPP-UHFFFAOYSA-N
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Description

N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}-3-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C13H11F3N4OS and its molecular weight is 328.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 328.06056665 g/mol and the complexity rating of the compound is 423. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Compounds with a similar structure, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . These compounds interact with various targets, including carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase .

Mode of Action

Similar compounds, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives, are known to interact with their targets through specific interactions . For instance, these compounds can form hydrogen bonds with their target receptors, which is a key factor in their bioactive profile .

Biochemical Pathways

Similar compounds, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives, are known to inhibit various enzymes, thereby affecting multiple biochemical pathways .

Pharmacokinetics

In silico pharmacokinetic studies have been conducted on similar compounds, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives . These studies can provide insights into the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, which are crucial for understanding its bioavailability.

Result of Action

Similar compounds, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . These activities suggest that the compound could have a wide range of molecular and cellular effects.

Properties

IUPAC Name

N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N4OS/c14-13(15,16)9-4-1-3-8(7-9)10(21)17-11-18-19-12-20(11)5-2-6-22-12/h1,3-4,7H,2,5-6H2,(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPBXGNUPWCRKPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NN=C2SC1)NC(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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